

Thermochemical Profile of 5-Bromo-1-hexene: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1-hexene

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Introduction

5-Bromo-1-hexene is a halogenated alkene of interest in various fields of chemical research and development, including as an intermediate in organic synthesis and potentially in the development of novel pharmaceutical compounds. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting reaction equilibria and kinetics. This technical guide provides a summary of available thermochemical data for **5-Bromo-1-hexene**, details the methodologies for its determination, and illustrates the workflows involved.

Data Presentation

While experimental thermochemical data for **5-Bromo-1-hexene** are not readily available in public databases, estimated values have been calculated using established computational methods. For comparative purposes, experimental data for the related saturated compound, 1-bromohexane, are also presented.

Table 1: Estimated Thermochemical Data for **5-Bromo-1-hexene**

Property	Symbol	Value	Units	Method
Enthalpy of Formation (gas, 298.15 K)	$\Delta_f H^\circ(g)$	-20.69	kJ/mol	Joback
Gibbs Free Energy of Formation (gas, 298.15 K)	$\Delta_f G^\circ(g)$	99.36	kJ/mol	Joback
Enthalpy of Vaporization	ΔH_{vap}	34.33	kJ/mol	Joback
Enthalpy of Fusion	ΔH_{fus}	11.78	kJ/mol	Joback

Source: Cheméo[1]

Table 2: Experimental Thermochemical Data for 1-Bromohexane

Property	Symbol	Value	Units
Enthalpy of Formation (liquid, 298.15 K)	$\Delta_f H^\circ(l)$	-196.1 to -192.9	kJ/mol
Standard Molar Entropy (liquid, 298.15 K)	$S^\circ(l)$	452.92	J/mol·K
Heat Capacity (liquid, 298.15 K)	$C_p(l)$	219.7	J/mol·K
Enthalpy of Combustion (liquid, 298.15 K)	$\Delta_c H^\circ(l)$	-4026.2 to -4023.0	kJ/mol

Source: Wikipedia, NIST WebBook[2][3]

Experimental and Computational Protocols

The determination of thermochemical data for compounds like **5-Bromo-1-hexene** can be approached through experimental calorimetry or, with increasing accuracy, through computational chemistry methods.

Experimental Protocol: Moving-Bomb Combustion Calorimetry

Combustion calorimetry is a primary experimental method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived. For halogenated compounds, a moving-bomb calorimeter is often employed to ensure complete combustion and to handle the corrosive products.

Objective: To determine the standard enthalpy of combustion ($\Delta_c H^\circ$) of liquid **5-Bromo-1-hexene**.

Materials:

- Parr-type moving-bomb calorimeter
- High-purity oxygen
- Benzoic acid (for calibration)
- **5-Bromo-1-hexene** sample of known purity
- Platinum or quartz crucible
- Ignition wire (e.g., platinum or nichrome)
- Distilled water
- Arsenious oxide or sodium thiosulfate solution (for bromine titration)

Procedure:

- **Calibration:** The heat capacity of the calorimeter is determined by combusting a known mass of benzoic acid.
- **Sample Preparation:** A precise mass of liquid **5-Bromo-1-hexene** is encapsulated in a gelatin capsule or sealed in a thin-walled glass ampoule. The sample is placed in the crucible.
- **Bomb Assembly:** A measured length of ignition wire is connected to the electrodes, with the wire in contact with the sample. A small, known volume of distilled water is added to the bomb to dissolve the combustion products.
- **Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The bomb is placed in the calorimeter bucket containing a known mass of water. The bucket is then placed in an insulating jacket.
- **Combustion:** The temperature is monitored until a steady rate of change is observed. The sample is then ignited.
- **Temperature Measurement:** The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Product Analysis:** After combustion, the bomb is depressurized, and the contents are analyzed. The amount of nitric acid formed is determined by titration. The concentration of free bromine and hydrobromic acid in the bomb solution is determined by titration with a reducing agent like arsenious oxide or sodium thiosulfate.
- **Data Analysis:** The corrected temperature rise is used along with the heat capacity of the calorimeter to calculate the total heat released. Corrections are made for the heat of ignition and the formation of nitric acid and free bromine. The standard enthalpy of combustion is then calculated per mole of the sample.

Computational Protocol: Gaussian-3 (G3) Composite Method

The Gaussian-3 (G3) theory and its variants, such as G3(MP2), are high-accuracy composite computational methods used to calculate thermochemical properties like the enthalpy of formation.

Objective: To calculate the gas-phase enthalpy of formation ($\Delta_f H^\circ(g)$) of **5-Bromo-1-hexene**.

Software: Gaussian 09 or a later version.

Workflow:

- Geometry Optimization: The molecular geometry of **5-Bromo-1-hexene** is optimized at the B3LYP/6-31G(d) level of theory.
- Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE). The ZPVE is typically scaled by an empirical factor (e.g., 0.96).
- Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets. The G3(MP2) workflow includes:
 - QCISD(T)/6-31G(d)
 - MP4/6-31+G(d)
 - MP4/6-31G(2df,p)
 - MP2(Full)/G3Large
- G3(MP2) Energy Calculation: The final G3(MP2) energy is calculated by combining the energies from the different levels of theory using a specific formula that includes empirical corrections to approximate the energy at a much higher level of theory.
- Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method. The G3(MP2) energy of **5-Bromo-1-hexene** is subtracted from the sum of the G3(MP2) energies of its constituent atoms (6 Carbon, 11 Hydrogen, 1 Bromine). This

atomization energy is then combined with the experimental enthalpies of formation of the atoms to yield the enthalpy of formation of the molecule.

Computational Protocol: Density Functional Theory (DFT)

DFT is a widely used computational method that can provide a good balance between accuracy and computational cost for thermochemical predictions.

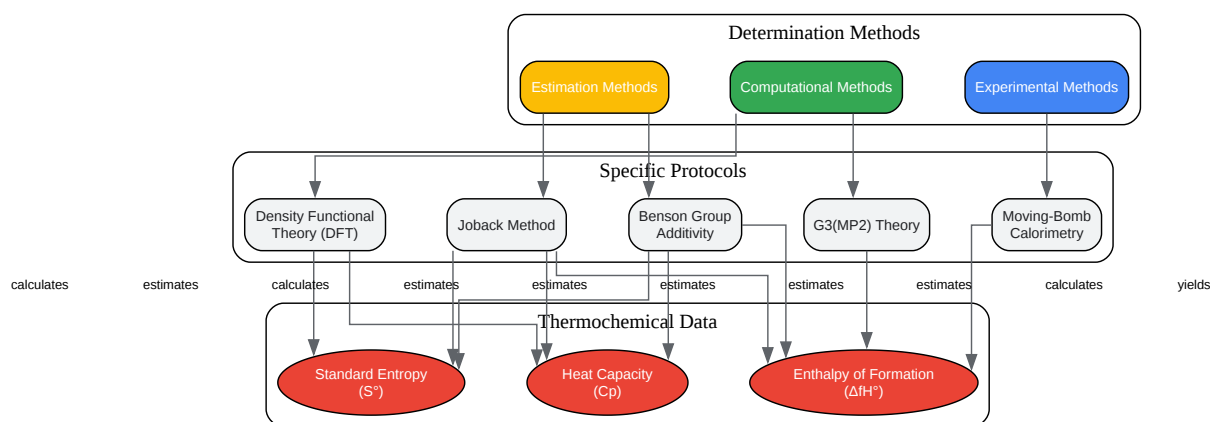
Objective: To calculate the standard entropy (S°) and heat capacity (C_p) of **5-Bromo-1-hexene**.

Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.

Procedure:

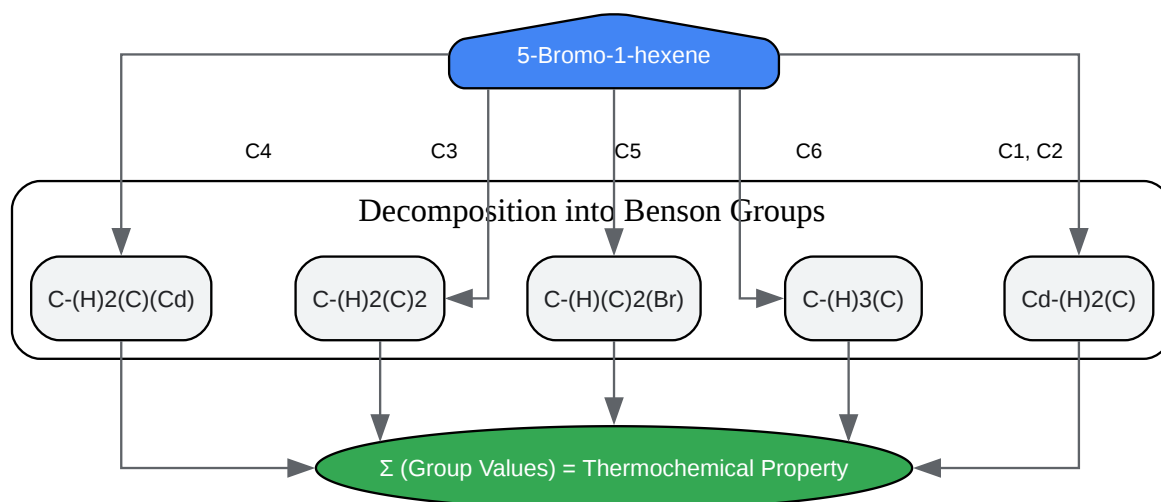
- **Structure Input:** The initial 3D structure of **5-Bromo-1-hexene** is generated.
- **Functional and Basis Set Selection:** A suitable functional and basis set are chosen. For thermochemical properties of organic molecules, hybrid functionals like B3LYP or M06-2X with a Pople-style basis set (e.g., 6-311+G(d,p)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ) are commonly used.
- **Geometry Optimization:** The molecular geometry is optimized to find the lowest energy conformation.
- **Frequency Calculation:** A frequency calculation is performed on the optimized geometry. This is a crucial step that provides the vibrational, rotational, and translational contributions to the entropy and heat capacity. The output of this calculation includes the zero-point energy, thermal energy, enthalpy, and Gibbs free energy at the specified temperature (usually 298.15 K). The standard entropy and heat capacity are directly obtained from the statistical mechanics calculations performed by the software based on the computed vibrational frequencies and molecular geometry.

Mandatory Visualization



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Caption: Workflow for determining thermochemical properties of **5-Bromo-1-hexene**.



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Caption: Benson group additivity method applied to **5-Bromo-1-hexene**.

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